

GSK1070916: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *cis-4-(Boc-aminomethyl)cyclohexylamine*

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An In-depth Review of the Potent and Selective Aurora B/C Kinase Inhibitor

CAS Number: 866548-92-7

This technical guide provides a comprehensive overview of the chemical and biological properties of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Aurora kinases in oncology.

Chemical Information

GSK1070916, also known as NMI-900, is a synthetic organic molecule belonging to the 7-azaindole class of compounds.^{[1][2]} Its chemical structure and properties are summarized in the table below.

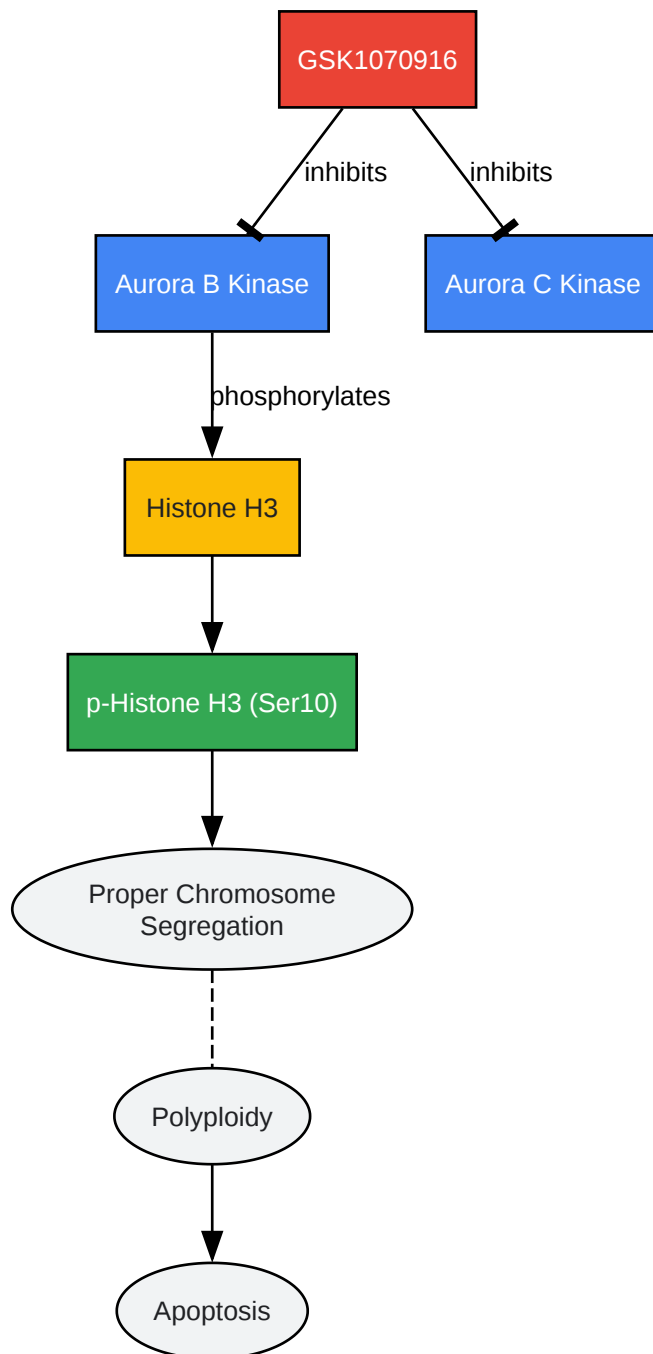
Property	Value
IUPAC Name	3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethyl-pyrazol-3-yl]phenyl]-1,1-dimethylurea[3]
Molecular Formula	C ₃₀ H ₃₃ N ₇ O[4]
Molecular Weight	507.63 g/mol [4]
Canonical SMILES	<chem>CCn1cc(c(n1)c2ccc(cc2)NC(=O)N(C)C)c3ccnc4c3cc(nH4)c5cccc(c5)CN(C)C</chem> [4]
InChI Key	QTBWCSQGBMPECM-UHFFFAOYSA-N[4]

Mechanism of Action and Signaling Pathway

GSK1070916 is a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[5] These serine/threonine kinases are key regulators of mitosis, playing crucial roles in chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[6] Overexpression of Aurora kinases is frequently observed in various human cancers, making them attractive targets for cancer therapy.[6]

GSK1070916 exhibits high selectivity for Aurora B and C over Aurora A.[7] The inhibition of Aurora B kinase by GSK1070916 disrupts the phosphorylation of its downstream substrates, most notably histone H3 at serine 10 (pHH3S10).[8] This disruption leads to defects in chromosome segregation, resulting in the formation of polyploid cells that ultimately undergo apoptosis.[8]

GSK1070916 Signaling Pathway

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Caption: GSK1070916 inhibits Aurora B/C, blocking Histone H3 phosphorylation and leading to apoptosis.

Biological Activity

In Vitro Kinase Inhibitory Activity

GSK1070916 is a highly potent inhibitor of Aurora B and C kinases with a significantly lower affinity for Aurora A. The inhibitory constants (Ki) and IC50 values are summarized below.

Kinase	Ki (nM)	IC50 (nM)
Aurora B-INCENP	0.38 ± 0.29[5]	3.5[9]
Aurora C-INCENP	1.5 ± 0.4[5]	6.5[9]
Aurora A-TPX2	490 ± 60[5]	>100-fold selective vs Aurora B/C[9]

Cellular Activity

GSK1070916 demonstrates potent anti-proliferative activity across a broad range of human cancer cell lines, with EC50 values typically in the low nanomolar range.[8]

Cell Line	Cancer Type	EC50 (nM) for Cell Proliferation	EC50 (nM) for pHH3S10 Inhibition
A549	Lung Carcinoma	7[2]	-
HCT116	Colon Carcinoma	-	-
MCF7	Breast Cancer	-	-
HL-60	Leukemia	-	-
Colo205	Colon Adenocarcinoma	-	-

Note: A comprehensive list of EC50 values for over 100 cell lines is available in the literature, with a median EC50 of 8 nM.[8]

Experimental Protocols

Aurora Kinase Activity Assay (IMAP™ Assay)

This protocol describes a fluorescence polarization-based immunoassay to measure the kinase activity of Aurora B and C.

Materials:

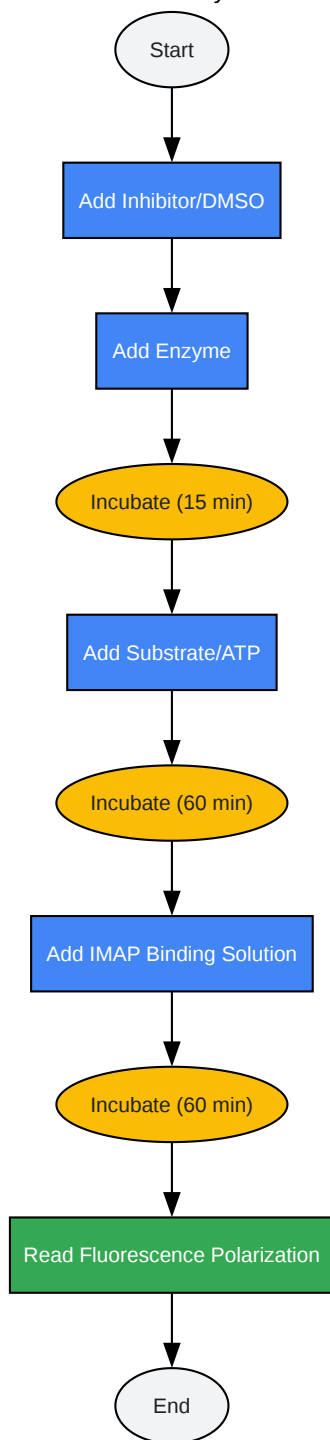
- Recombinant human Aurora B/INCENP or Aurora C/INCENP complex
- 5FAM-labeled peptide substrate (e.g., 5FAM-PKAtide)
- ATP
- Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
- GSK1070916
- IMAP™ Binding Solution
- 384-well black microplates

Procedure:

- Prepare serial dilutions of GSK1070916 in kinase buffer.
- Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2.5 µL of a 2x enzyme solution (e.g., 4 nM Aurora B/INCENP) to each well.
- Incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP solution (e.g., 200 nM 5FAM-PKAtide, 20 µM ATP).
- Incubate for 60 minutes at room temperature.
- Stop the reaction by adding 15 µL of IMAP™ Binding Solution.

- Incubate for 60 minutes at room temperature in the dark.
- Measure fluorescence polarization using a suitable plate reader.

IMAP Kinase Assay Workflow



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Caption: Workflow for the IMAP fluorescence polarization-based kinase assay.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of GSK1070916 on cell proliferation.

Materials:

- Human cancer cell lines
- Complete cell culture medium
- GSK1070916
- CellTiter-Glo® Reagent
- Opaque-walled 96-well plates

Procedure:

- Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and incubate overnight.
- Prepare serial dilutions of GSK1070916 in complete culture medium.
- Remove the old medium and add 100 µL of the diluted compound or vehicle control to the wells.
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Equilibrate the plate to room temperature for 30 minutes.
- Add 100 µL of CellTiter-Glo® Reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.

Western Blot for Phospho-Histone H3 (Ser10)

This protocol describes the detection of phosphorylated histone H3 in cell lysates by Western blotting.

Materials:

- Human cancer cell lines
- GSK1070916
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) (e.g., 1:1000 dilution), Mouse anti-GAPDH (loading control, e.g., 1:5000 dilution)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- SDS-PAGE gels
- PVDF membrane
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Treat cells with various concentrations of GSK1070916 for 24 hours.
- Lyse the cells in lysis buffer and determine the protein concentration.
- Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Synthesis

The synthesis of GSK1070916 has been described in detail in the Journal of Medicinal Chemistry.[2] The key steps involve a multi-step synthesis starting from commercially available materials, culminating in the formation of the 7-azaindole core followed by coupling with the side chains.

Pharmacokinetics

In a study using nude mice with HCT116 tumor xenografts, a single intraperitoneal dose of 100 mg/kg of GSK1070916 resulted in sustained blood concentrations of >170 ng/mL for up to 24 hours.[10] This concentration correlated with a sustained decrease of over 60% in histone H3-S10 phosphorylation in the tumors.[10] A Phase I clinical trial in patients with advanced solid tumors has been completed.[6][11]

Conclusion

GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with significant anti-proliferative activity in a wide range of cancer cell lines. Its well-defined mechanism of action, involving the inhibition of histone H3 phosphorylation and subsequent induction of apoptosis, makes it a valuable tool for cancer research and a promising candidate for further clinical development. This guide provides essential technical information to support ongoing and future investigations into the therapeutic potential of GSK1070916.

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